1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a cyclobutyl ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions involving ethyl-substituted precursors.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with appropriate hydrazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- **1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-[(1-methyl-4-piperidinyl)methyl]guanidine hydroiodide .
- **1-[(1-Ethylcyclobutyl)methyl]-4-methylpyrazol-3-amine .
Comparison: 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of a cyclobutyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-3-11(5-4-6-11)8-14-7-9(2)10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13) |
InChI Key |
GTWVZAPCZRFFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
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